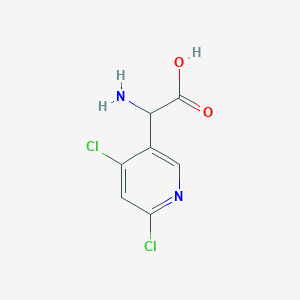

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid

Description

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

2-amino-2-(4,6-dichloropyridin-3-yl)acetic acid |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-4-1-5(9)11-2-3(4)6(10)7(12)13/h1-2,6H,10H2,(H,12,13) |

InChI Key |

FXZCSNNICHVQFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(C(=O)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid typically involves the reaction of 4,6-dichloropyridine with glycine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The dichloropyridinyl group can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Less chlorinated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloropyridinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-2-(4,6-dichloropyridin-3-yl)acetic acid can be contextualized by comparing it to related compounds, as detailed below:

Table 1: Structural and Functional Comparison of Selected Amino Acid Derivatives

Key Comparison Points

Aromatic Core Differences: Pyridine vs. This may enhance interactions with enzymes or receptors requiring polar contacts. Chlorine Substitution: The 4,6-dichloro substitution on pyridine creates a distinct electronic environment. Chlorine’s electron-withdrawing nature may lower the pKa of the acetic acid group compared to hydroxyl- or methoxy-substituted analogs, affecting ionization and solubility.

Substituent Position and Bioactivity: In dichlorobenzyl analogs (e.g., 2,4- vs. 2,6-dichloro), minor shifts in substituent position alter binding interactions. For instance, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid forms a 2.202 Å hydrogen bond with Gln215, while the 2,6-dichloro analog shortens this bond to 1.961 Å, suggesting tighter binding . Similar positional effects may apply to the pyridine-based compound.

Functional Group Modifications: Acetic Acid vs. Esters: The free carboxylic acid in this compound may enhance water solubility compared to esterified analogs (e.g., methyl esters), though at the cost of membrane permeability.

Biological Activity Insights :

- Dichloro-substituted compounds exhibit collagenase inhibition (IC50 ≈ low µM range) with Gibbs free energies near –6.5 kcal/mol, indicating favorable binding . The pyridine analog’s activity may depend on whether its nitrogen can engage in complementary interactions absent in phenyl-based systems.

Biological Activity

2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors, which can modulate their functions and lead to various pharmacological effects.

Structural Characteristics

The compound features an amino group that can form hydrogen bonds with biological molecules, while the dichloropyridinyl moiety can engage with hydrophobic pockets in proteins. This structural combination enhances its potential for diverse biological interactions.

| Feature | Description |

|---|---|

| Chemical Structure | This compound |

| Functional Groups | Amino group, dichloropyridinyl group |

| Molecular Weight | 204.06 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is linked to its interaction with specific molecular targets. The amino group facilitates hydrogen bonding, while the dichloropyridinyl structure can participate in hydrophobic interactions. These interactions may influence enzyme activities and receptor functions, potentially leading to significant pharmacological implications.

Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes through specific binding mechanisms. For example, it has demonstrated inhibitory effects on capsid assembly in Hepatitis B virus (HBV), indicating its potential as an antiviral agent .

- Pharmacological Effects : The compound's ability to modulate receptor functions suggests potential applications in treating diseases where these receptors play a critical role. Its interaction with BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL), indicates possible anti-cancer properties .

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory effects by inhibiting COX-2 activity, which is crucial for the inflammatory response .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Hepatitis B Virus Inhibition : A study demonstrated that derivatives of the compound could inhibit capsid assembly in HBV, showcasing their potential as antiviral agents. The binding affinity of these compounds was confirmed through X-ray crystallography and in vitro assays .

- Cancer Research : In vitro studies have shown that modifications of the compound can enhance its potency against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyridine ring significantly affect its biological activity .

Research Findings

Research findings indicate that the unique structural features of this compound contribute to its diverse biological activities:

- Inhibition Potency : The compound has shown IC50 values in the nanomolar range against various targets, indicating strong inhibitory activity. For instance, modifications leading to enhanced binding affinities have been reported for BCL6 inhibitors .

- Pharmacokinetic Properties : Studies suggest that certain derivatives maintain favorable pharmacokinetic profiles, ensuring sustained therapeutic levels in vivo .

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.